N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide
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Overview
Description
N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, a prop-2-ynyl group attached to a piperidine ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the difluoromethoxyphenyl intermediate: This step involves the introduction of the difluoromethoxy group onto a phenyl ring. This can be achieved through electrophilic aromatic substitution using difluoromethylating agents.
Alkylation of piperidine: The piperidine ring is alkylated with a prop-2-ynyl group using a suitable alkylating agent under basic conditions.
Coupling reaction: The difluoromethoxyphenyl intermediate is then coupled with the alkylated piperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide) or electrophilic substitution using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(difluoromethoxy)phenyl]acetamide: This compound shares the difluoromethoxyphenyl moiety but differs in the acetamide functional group.
4-(Difluoromethoxy)benzylamine: Similar in having the difluoromethoxyphenyl group but with a benzylamine functional group.
N4-substituted sulfonamides: These compounds contain sulfonamide moieties and are studied for their biological activities.
Uniqueness
N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, while the prop-2-ynyl group provides a site for further functionalization and derivatization.
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O2/c1-2-10-20-11-4-3-5-14(20)15(21)19-12-6-8-13(9-7-12)22-16(17)18/h1,6-9,14,16H,3-5,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNRTUYJKFEPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)NC2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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